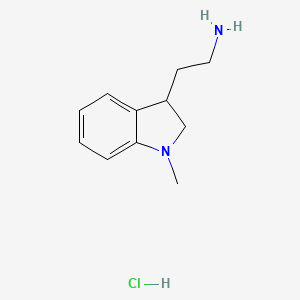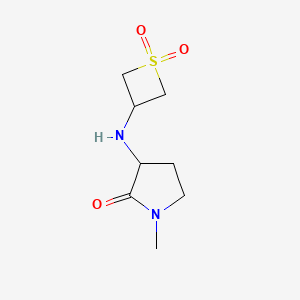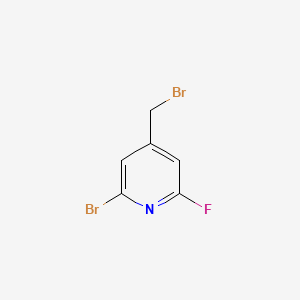
1-(2,6-Dimethylpyrimidin-4-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Dimethylpyrimidin-4-yl)ethanone is an organic compound with the molecular formula C8H10N2O It is a pyrimidine derivative, characterized by the presence of a pyrimidine ring substituted with two methyl groups at positions 2 and 6, and an ethanone group at position 4
Méthodes De Préparation
The synthesis of 1-(2,6-Dimethylpyrimidin-4-yl)ethanone can be achieved through several routes. One common method involves the condensation of 2,6-dimethylpyrimidine with acetyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions, and the product is purified by recrystallization.
Industrial production methods may involve more efficient and scalable processes. For example, a multi-step synthesis starting from readily available precursors can be employed. This might include the formation of intermediate compounds, followed by cyclization and functional group transformations to yield the final product.
Analyse Des Réactions Chimiques
1-(2,6-Dimethylpyrimidin-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups on the pyrimidine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2,6-Dimethylpyrimidin-4-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 1-(2,6-Dimethylpyrimidin-4-yl)ethanone depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
1-(2,6-Dimethylpyrimidin-4-yl)ethanone can be compared with other pyrimidine derivatives, such as:
1-(2,4-Dimethylpyrimidin-5-yl)ethanone: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
1-(4-Mercapto-2,6-dimethylpyrimidin-5-yl)ethanone: Contains a thiol group, which imparts different chemical properties and potential biological activities.
1-(2,4-Dimethylphenyl)ethanone: A phenyl derivative with distinct aromatic properties and uses.
Propriétés
Numéro CAS |
73937-21-0 |
|---|---|
Formule moléculaire |
C8H10N2O |
Poids moléculaire |
150.18 g/mol |
Nom IUPAC |
1-(2,6-dimethylpyrimidin-4-yl)ethanone |
InChI |
InChI=1S/C8H10N2O/c1-5-4-8(6(2)11)10-7(3)9-5/h4H,1-3H3 |
Clé InChI |
XCVVTFGVFNXFDD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-ol](/img/structure/B12958641.png)
![6'-Chlorospiro[azetidine-3,3'-indolin]-2'-one](/img/structure/B12958651.png)







![1-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B12958692.png)



![(R)-9-Bromo-10-chloro-8-methyl-1,2,3,4,12,12a-hexahydro-6H-benzo[f]pyrazino[2,1-c][1,4]oxazepin-6-one](/img/structure/B12958712.png)
